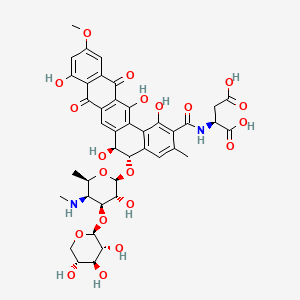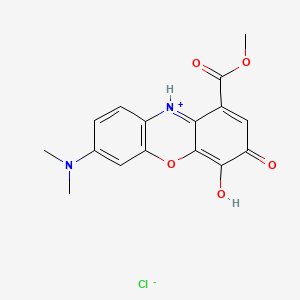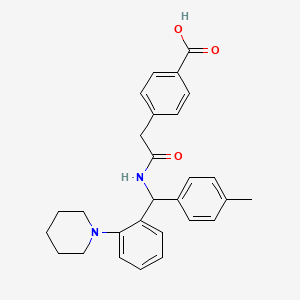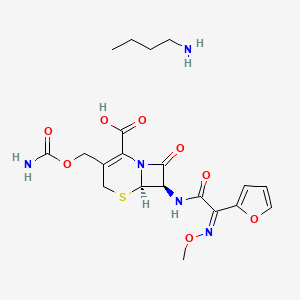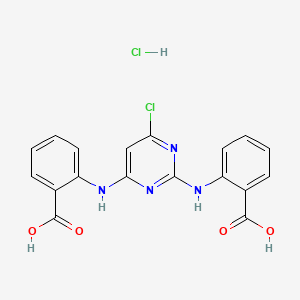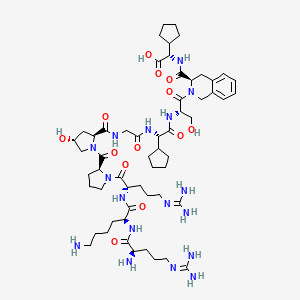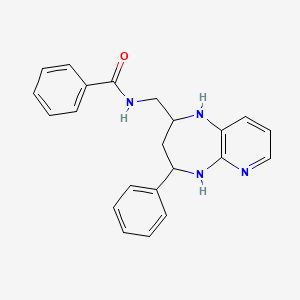
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is a heterocyclic organic compound characterized by a six-membered ring containing oxygen and nitrogen atoms. This compound is notable for its stability and unique reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with urea in the presence of a base, such as sodium ethoxide, to form the desired oxazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products: The major products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could involve the disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2H-1,3-Oxazine-2,4(3H)-dione: Lacks the dimethyl groups, resulting in different reactivity and stability.
1,3-Oxazolidine-2,4-dione: Another heterocyclic compound with similar structural features but different chemical properties.
2H-1,3-Benzoxazine-2,4(3H)-dione: Contains a benzene ring, leading to distinct electronic and steric effects.
Uniqueness: 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups enhances its stability and influences its reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 2H-1,3-Oxazine-2,4(3H)-dione, dihydro-5,5-dimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89464-52-8 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C6H9NO3/c1-6(2)3-10-5(9)7-4(6)8/h3H2,1-2H3,(H,7,8,9) |
Clé InChI |
QUEPSJINFWEFFI-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




